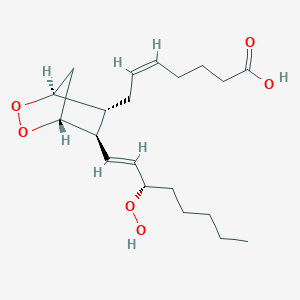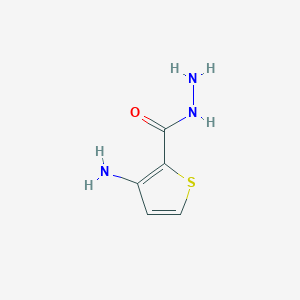
2-苯甲酰乙酰苯胺
描述
2-Benzoylacetanilide is an aromatic anilide compound . It is extensively employed in scientific research as a model for exploring the structure-activity relationship of various molecules . It finds utility in synthesizing a diverse range of compounds .
Molecular Structure Analysis
The molecular formula of 2-Benzoylacetanilide is C15H13NO2 . Its molecular weight is 239.27 g/mol . The elemental analysis shows that it contains 75.22% Carbon, 4.92% Hydrogen, and 5.84% Nitrogen .Physical And Chemical Properties Analysis
2-Benzoylacetanilide is a light yellow powder . It exhibits solubility in organic solvents like chloroform while being insoluble in water .科学研究应用
路易斯酸反应
苯甲酰乙酰苯胺,包括 2-苯甲酰乙酰苯胺,与路易斯酸(如 AlCl3 和 SnCl4)反应,形成二氟硼烷衍生物和 4(1H)-喹啉酮。这种转化表明在合成有机化学中具有潜力 (Schiffman & Staskun, 1966)。
电还原研究
在电化学研究中,已经研究了苯甲酰乙酰苯胺(包括 2-苯甲酰乙酰苯胺)的电还原。这项研究对于了解电子转移过程和这些化合物在电化学系统中的性质至关重要 (Abou-Elenien, El-Anadouli, & Baraka, 1994)。
酮-烯醇平衡
苯甲酰乙酰苯胺的酮-烯醇平衡是一个研究领域,提供了对其结构和电子性质的见解。这些研究在分子物理学和有机化学等领域具有重要意义 (Shawali, Naoum, & Ibrahim, 1972)。
阳极氧化
已经探索了苯甲酰乙酰苯胺(包括 2-苯甲酰乙酰苯胺)的阳极氧化,展示了它们在氧化条件下的行为。这项研究有助于理解有机化合物的氧化机理 (Abou-Elenien, El-Anadouli, & Baraka, 1991)。
X 射线分析和光谱数据
苯甲酰乙酰苯胺的 X 射线分析和光谱数据提供了有关其分子结构的基本信息,这对于在晶体学和材料科学中的应用至关重要 (Ciechanowicz-Rutkowska 等,1991)。
极谱还原机理
研究了苯甲酰乙酰苯胺的极谱还原机理,以了解其电化学行为,这对于在分析化学和电化学中的应用非常重要 (Shawali, El-Anadouli, & Sammour, 1976)。
离解常数研究
了解苯甲酰乙酰苯胺的离解常数有助于预测它们在各种化学环境中的行为,这与化学合成和药物研究有关 (Pelizzetti & Verdi, 1973)。
铜(II)配合物合成
合成苯甲酰乙酰苯胺的铜(II)配合物提供了对配位化学的见解,这对于开发新材料和催化剂至关重要 (Johnson & Thornton, 1975)。
铁(III)的分光光度试剂
苯甲酰乙酰苯胺作为铁(III)的分光光度试剂的作用证明了它在分析化学中的用途,特别是在金属离子的检测和定量分析中 (Srivastava & Taneja, 1972)。
未来方向
While the future directions specifically for 2-Benzoylacetanilide are not detailed in the search results, it’s worth noting that the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This could potentially include compounds like 2-Benzoylacetanilide.
属性
IUPAC Name |
3-oxo-N,3-diphenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14(12-7-3-1-4-8-12)11-15(18)16-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZDIHADHZSFBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00242024 | |
| Record name | 3-Oxo-3-phenylpropionanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195825 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Benzoylacetanilide | |
CAS RN |
959-66-0 | |
| Record name | β-Oxo-N-phenylbenzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxo-3-phenylpropionanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoylacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Oxo-3-phenylpropionanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxo-3-phenylpropionanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-OXO-3-PHENYLPROPIONANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2F5R8VPP9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)










![3-Methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B160500.png)